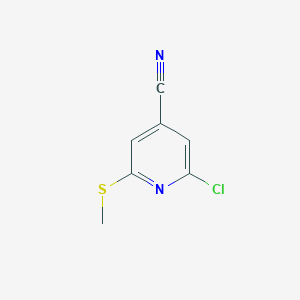
2-Chloro-4-cyano-6-methylthiopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyano-6-methylthiopyridine is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyano group, and a methylthio group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyano-6-methylthiopyridine typically involves the reaction of 4,6-diamino-3-cyano-2-methylthiopyridine with chloroacetyl chloride or acetic acid. This reaction yields the corresponding 6-acetamide derivatives . The reaction conditions often include the use of solvents like dioxane and the addition of reagents dropwise with stirring on an ice bath to control the reaction temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-cyano-6-methylthiopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, secondary amines, and potassium thiocyanate . Reaction conditions often involve the use of solvents like ethanol and controlled temperatures to ensure the desired product formation .
Major Products Formed
Major products formed from reactions involving this compound include S-alkyl, N-alkyl, thiazole, pyrrole, thiophene, and thienopyridine derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-4-cyano-6-methylthiopyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-cyano-6-methylthiopyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the specific mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-4-cyano-6-methylthiopyridine include other chloropyridine derivatives such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine . These compounds share structural similarities but differ in the position of the chlorine atom and other substituents.
Uniqueness
This compound is unique due to the presence of both a cyano group and a methylthio group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives .
Propiedades
Fórmula molecular |
C7H5ClN2S |
|---|---|
Peso molecular |
184.65 g/mol |
Nombre IUPAC |
2-chloro-6-methylsulfanylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2S/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |
Clave InChI |
YRJYOSNNBUYOLR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)




![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)




